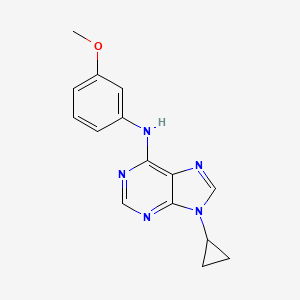

9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine

Description

9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine is a purine derivative characterized by a cyclopropyl group at the 9-position and a 3-methoxyphenyl substituent at the N-6 amine. Purine analogs are of significant interest due to their biological activities, particularly in kinase inhibition and nucleic acid interactions. This compound’s unique substituents may confer distinct physicochemical and pharmacological properties compared to other purine derivatives.

Properties

IUPAC Name |

9-cyclopropyl-N-(3-methoxyphenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPRPMDVTUXADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules. Its unique structural features, including a cyclopropyl group and a methoxyphenyl substituent, suggest potential biological activities that merit investigation. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 228.25 g/mol. The presence of the cyclopropyl group may influence its pharmacokinetic properties, while the methoxyphenyl moiety could enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that this compound may act as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a crucial enzyme involved in various signaling pathways associated with cell growth and survival .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit PI3Kδ, impacting downstream signaling pathways such as AKT and mTOR, which are vital for cancer cell proliferation and survival .

- Kinase Selectivity: Research indicates that purine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. This selectivity is important for developing targeted cancer therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound provides insights into how modifications to its structure can influence biological activity:

Research has shown that similar compounds with variations in substituents exhibit differing potencies against various kinases, highlighting the importance of structural optimization in drug design.

Case Studies and Research Findings

Recent studies have investigated the biological effects of related purine derivatives, providing context for understanding the activity of this compound:

- Inhibition Studies: A study demonstrated that related compounds effectively inhibited FLT3 kinase activity in nanomolar concentrations, suggesting potential applications in treating FLT3-mutated leukemias .

- Xenograft Models: In vivo studies using mouse xenograft models have shown that purine derivatives can significantly reduce tumor growth, indicating their potential as anticancer agents .

- Pharmacokinetics: The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, which could translate to effective therapeutic agents in clinical settings .

Scientific Research Applications

Structure-Activity Relationship (SAR)

The structure of 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine allows for specific interactions within biological targets. The purine core is critical for binding to ATP-binding sites in kinases. The compound's activity is influenced by substituents at the 6-position of the purine ring, which can enhance selectivity and potency against various CDKs.

Key Findings:

- Inhibition Potency : The compound exhibits significant inhibitory activity against CDK2, with studies indicating an IC50 value in the low nanomolar range. This suggests a strong affinity for the ATP-binding site of CDK2, which is crucial for cell cycle regulation .

- Selectivity : Modifications at the 6-position have been shown to improve selectivity for CDK2 over other kinases, such as CDK1. For instance, certain derivatives demonstrate up to 2000-fold selectivity for CDK2 .

Applications in Cancer Therapy

Given its inhibitory effects on key kinases involved in cell proliferation and survival, this compound has potential applications in cancer therapy.

Case Studies:

- Breast Cancer : In vitro studies have shown that compounds similar to this compound can effectively inhibit growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis through CDK inhibition .

- Leukemia : Research indicates that purine derivatives targeting CDK2 can reduce cell viability in leukemia models, highlighting their therapeutic potential in hematological malignancies .

Interaction Dynamics:

- Hydrogen Bonding : The compound forms multiple hydrogen bonds with key residues in the kinase active site, stabilizing its interaction and enhancing inhibitory potency .

- Molecular Docking Studies : Computational studies have provided insights into how structural modifications impact binding affinity and specificity, guiding further development of more potent analogs .

Chemical Reactions Analysis

Nucleophilic Substitution at Purine Positions

The purine scaffold allows reactivity at N-7, N-9, and C-6 positions. For analogs like 6-chloropurines, nucleophilic displacement at C-6 is common .

-

C-6 Substitution :

The 6-amine group in this compound may participate in substitution reactions. For example:

Cyclopropyl Ring Reactivity

The cyclopropyl group at N-9 introduces steric effects and potential ring-opening reactions under specific conditions:

-

Acid-Catalyzed Ring Opening :

Cyclopropanes may undergo ring-opening in acidic media, forming propyl or isopropyl derivatives. For example, treatment with H₂SO₄ could yield 9-(propyl)-N-(3-methoxyphenyl)-9H-purin-6-amine . -

Radical Reactions :

Cyclopropyl groups are susceptible to radical-initiated cleavage, potentially forming allylic intermediates .

Methoxyphenyl Group Transformations

The 3-methoxyphenyl substituent can undergo:

-

Demethylation :

Strong acids (e.g., HBr in acetic acid) may cleave the methoxy group to form a phenolic -OH . -

Electrophilic Aromatic Substitution :

-

Nitration or sulfonation at the para position relative to the methoxy group.

-

Halogenation under mild conditions (e.g., Br₂/FeBr₃).

-

Oxidation and Reduction

| Position | Reaction Type | Product | Conditions |

|---|---|---|---|

| C-2 | Oxidation | 2-Oxo derivative | KMnO₄/H₂O |

| C-8 | Bromination | 8-Bromopurine | Br₂/AcOH |

| N-7 | Alkylation | N-7-alkylpurine | Alkyl halide/SnCl₄ |

Metal-Catalyzed Coupling

Comparative Reactivity with Analogs

Synthetic Pathways and Byproducts

-

Byproducts :

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related purine derivatives, focusing on synthetic methods, substituent effects, and biological activity.

Key Comparisons:

A. Kinase Inhibition :

- Ponatinib analogs with aryl-ethenyl substituents exhibit nanomolar IC₅₀ values against ABL1 kinase, attributed to hydrophobic interactions and metabolic protection from methyl groups .

- Compound 1 (9-cyclopentyl-N²,N²-dimethyl-9H-purine-2,6-diamine) shows dual activity against CK1δ kinase and A2A adenosine receptor, with substituents balancing affinity and selectivity .

B. Structural Flexibility :

- Cyclopropyl vs. Cyclopentyl : Cyclopropyl’s smaller size may reduce steric hindrance, improving target engagement compared to bulkier cyclopentyl derivatives .

- Methoxy vs.

Physicochemical Properties

- Lipophilicity : The 3-methoxyphenyl group likely lowers logP compared to chlorophenyl or trifluoromethyl analogs, improving aqueous solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution at the C6 position of a 6-chloropurine precursor. Key steps include:

- Microwave-assisted reactions to reduce reaction time and improve regioselectivity (e.g., coupling 3-methoxyaniline with a 6-chloro-9-cyclopropylpurine intermediate under controlled microwave irradiation) .

- Use of polar aprotic solvents (e.g., DMF) and bases like N,N-diisopropylethylamine (DIPEA) to enhance amine coupling efficiency .

- Purification via silica gel chromatography with gradient elution (ethyl acetate/hexanes) to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy (1H, 13C) to confirm substitution patterns and cyclopropyl group integration .

- X-ray crystallography (using SHELX programs for structure refinement) to resolve stereochemistry and intermolecular interactions .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How do structural modifications at the N9 and C6 positions influence biological activity?

- Answer :

- N9 cyclopropyl substitution enhances metabolic stability by reducing oxidation compared to alkyl chains (e.g., ethyl or isopropyl) .

- C6 aryl amine groups (e.g., 3-methoxyphenyl) modulate target binding affinity. For example, electron-donating substituents (methoxy) improve solubility and interaction with hydrophobic enzyme pockets .

- Comparative studies using analogs (e.g., 9-isopropyl or 9-methyl derivatives) reveal that steric bulk at N9 can hinder or enhance activity depending on the target .

Q. How can researchers address contradictions in antimicrobial or enzyme inhibition data across studies?

- Answer :

- Standardize assay conditions : Variations in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture media .

- Control for tautomerism : Purines like this compound may exhibit amino/imino tautomerism, affecting binding to targets like acetylcholinesterase. Use NMR to identify dominant tautomers .

- Validate target engagement using crystallography or docking studies to confirm binding modes .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical models?

- Answer :

- Prodrug approaches : Introduce phosphate or acetyloxymethyl groups at the purine N1 or N3 positions to enhance aqueous solubility .

- Co-crystallization with cyclodextrins to improve dissolution rates .

- SAR-guided modifications : Replace the 3-methoxyphenyl group with pyridyl or sulfonyl moieties to balance lipophilicity and hydrogen-bonding capacity .

Methodological Considerations

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Answer :

- Challenge : Low melting points and polymorphism due to flexible cyclopropyl and methoxyphenyl groups.

- Solutions :

- Use slow evaporation from dichloromethane/hexane mixtures to grow single crystals .

- Employ cryocrystallography (100 K) to stabilize crystal lattices .

- Validate unit cell parameters with SHELXL refinement to detect twinning or disorder .

Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?

- Answer :

- Molecular dynamics simulations to estimate logP and membrane permeability .

- Density Functional Theory (DFT) to predict metabolic hotspots (e.g., cyclopropyl ring oxidation) .

- ADMET prediction software (e.g., SwissADME) to optimize substituents for reduced hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.